4-[(Ethylcarbamoyl)amino]-1,2,5-thiadiazole-3-carboxamide
Description
4-[(Ethylcarbamoyl)amino]-1,2,5-thiadiazole-3-carboxamide is a heterocyclic compound featuring a 1,2,5-thiadiazole core substituted with an ethylcarbamoyl amino group at position 4 and a carboxamide group at position 3. The 1,2,5-thiadiazole ring contains sulfur and nitrogen atoms, contributing to its electronic and steric properties, which are critical for interactions with biological targets .
Properties
CAS No. |
89465-63-4 |
|---|---|
Molecular Formula |
C6H9N5O2S |
Molecular Weight |
215.24 g/mol |
IUPAC Name |
4-(ethylcarbamoylamino)-1,2,5-thiadiazole-3-carboxamide |
InChI |
InChI=1S/C6H9N5O2S/c1-2-8-6(13)9-5-3(4(7)12)10-14-11-5/h2H2,1H3,(H2,7,12)(H2,8,9,11,13) |
InChI Key |
XUBDIUNIULKZHE-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)NC1=NSN=C1C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Ethylureido)-1,2,5-thiadiazole-3-carboxamide typically involves the reaction of ethylurea with a thiadiazole derivative under specific conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The exact synthetic route can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and reduce production costs while maintaining high purity standards. The use of advanced purification techniques, such as chromatography, is common in industrial settings to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(3-Ethylureido)-1,2,5-thiadiazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions can vary but often include the use of solvents, catalysts, and controlled temperatures to achieve the desired reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile used .
Scientific Research Applications
It appears the focus of the query is on the applications of "4-[(Ethylcarbamoyl)amino]-1,2,5-thiadiazole-3-carboxamide" in scientific research, this compound, also known as 4-(carbamoylamino)-N-ethyl-1,2,5-thiadiazole-3-carboxamide, has the molecular formula and a molecular weight of 215.23300 .
Chemical Properties
Potential Applications
While the search results do not directly specify the applications of "this compound", the presence of thiadiazole rings in its structure suggests potential applications based on the known properties of thiadiazole derivatives.
Thiadiazoles in general
- Thiadiazoles have demonstrated diverse biological activities, including antimicrobial, antituberculosis, antiviral, analgesic, antidepressant, anxiolytic, antihypertensive, anticonvulsant, anti-inflammatory, and local anesthetic properties .
- Certain 2-amino-1,3,4-thiadiazole derivatives have exhibited higher antimicrobial activity compared to standard drugs and can be considered as lead compounds for drug synthesis .
- Modifying the amine group in 2-amino-1,3,4-thiadiazole can yield pharmacologically active derivatives .
- The reactivity of the amine group allows for the creation of synergistic compounds with improved activity and reduced toxicity .
Specific Examples of Thiadiazole Applications
- A series of 4-amino-2-{5-[(4-substituted phenyl) amino]-1,3,4-thiadiazol-2-yl}phenols showed activity against E. coli and Streptococcus pyogenes .
- Adamantylamino-5-substituted-1,3,4-thiadiazole derivatives exhibited antibacterial activity against Gram-positive microorganisms like B. subtilis and S. aureus .
Safety Information
Mechanism of Action
The mechanism of action of 4-(3-Ethylureido)-1,2,5-thiadiazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional distinctions are highlighted through comparisons with analogs in the thiadiazole, oxadiazole, and carbamoyl-substituted families. Key differences in substituents, ring systems, and biological activities are summarized below:
Key Comparisons
Core Heterocycle Variations: Thiadiazole vs. Oxadiazole: The 1,2,5-thiadiazole ring (S and N atoms) confers greater electronegativity and rigidity compared to oxadiazoles (O and N), enhancing interactions with hydrophobic enzyme pockets . For example, oxadiazole derivatives like ethyl 5-amino-1,2,3-oxadiazole-4-carboxylate exhibit reduced metabolic stability due to ester groups, whereas the carboxamide in the target compound improves hydrolytic resistance .
Substituent Effects: Ethylcarbamoyl vs. Carboxamide vs. Carboxylic Acid: The carboxamide group (in the target compound) offers better solubility and hydrogen-bonding capacity than carboxylic acid derivatives like 4-(Ethylcarbamoyl)thiomorpholine-3-carboxylic acid, which may limit cellular uptake .
Biological Activity Profiles: The target compound’s dual functional groups (ethylcarbamoyl and carboxamide) synergize to inhibit enzymes such as kinases or proteases, a property less pronounced in simpler analogs like 3-amino-1,2,4-thiadiazole . Fluorinated analogs (e.g., {3-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenyl}acetic acid) show enhanced bioactivity due to fluorine’s electronegativity, suggesting that halogenation could further optimize the target compound’s efficacy .
Synthetic Accessibility :
- The target compound is synthesized via cyclization of ethylcarbamoyl-containing precursors, a route more complex than those for methyl-substituted thiadiazoles but comparable to thiomorpholine derivatives .
Biological Activity
4-[(Ethylcarbamoyl)amino]-1,2,5-thiadiazole-3-carboxamide is a derivative of the thiadiazole class, which has garnered attention due to its diverse biological activities. Thiadiazoles are known for their pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article explores the biological activity of this specific compound, supported by relevant data tables and case studies.
- Molecular Formula : C₆H₉N₅O₂S
- Molecular Weight : 215.23 g/mol
- Density : 1.51 g/cm³
- Boiling Point : 422°C at 760 mmHg
- Flash Point : 209°C
These properties suggest a stable compound with potential for various biological interactions.
Antimicrobial Activity
Thiadiazole derivatives have been extensively studied for their antimicrobial properties. A review highlighted that compounds with the thiadiazole scaffold exhibit significant antibacterial and antifungal activities. For instance, studies have shown that certain thiadiazole derivatives demonstrate effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes .
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4a | E. coli | 31.25 μg/mL |
| 4b | S. pyogenes | 31.25 μg/mL |
| 4c | C. albicans | MIC = 32–42 μg/mL |
Anti-inflammatory Activity
Research indicates that thiadiazole compounds possess anti-inflammatory properties. For instance, a study found that specific derivatives reduced paw edema significantly compared to standard anti-inflammatory drugs such as indomethacin . This suggests that this compound may also exhibit similar effects.
Table 2: Anti-inflammatory Activity Comparison
| Compound | Standard Drug | Inhibition (%) |
|---|---|---|
| Thiadiazole Derivative | Indomethacin | Significant reduction observed |
Anticancer Potential
Thiadiazoles are being explored for their anticancer properties. Studies have shown that they can inhibit cancer cell proliferation in various human cancer lines. The mechanism often involves the induction of apoptosis or cell cycle arrest .
In particular, derivatives similar to this compound have shown promise in targeting cancer cells effectively while minimizing toxicity to healthy cells.
Case Study:
A recent study investigated the anticancer activity of a series of thiadiazole derivatives against breast cancer cells (MCF-7). The results indicated a dose-dependent decrease in cell viability with IC50 values ranging from 10 to 20 μM for the most active compounds .
The biological activities associated with thiadiazoles are largely attributed to their ability to interact with various biological targets:
- Antimicrobial Mechanism : Disruption of bacterial cell wall synthesis or interference with nucleic acid metabolism.
- Anti-inflammatory Mechanism : Inhibition of pro-inflammatory cytokines and enzymes like COX.
- Anticancer Mechanism : Induction of apoptosis through mitochondrial pathways or inhibition of cell cycle progression.
Q & A
Q. Methodological Steps :
- Spectroscopic Analysis : Use ¹H/¹³C NMR to verify functional groups (e.g., ethylcarbamoyl, thiadiazole) and assess stereochemistry .
- Chromatography : HPLC or TLC with UV detection monitors reaction progress and purity .
- Elemental Analysis : Confirm empirical formula (e.g., C₅H₈N₄O₂S) via combustion analysis .
Advanced: What computational strategies optimize the synthesis of this compound?
Q. Approaches :
- Reaction Path Search : Quantum chemical calculations (e.g., DFT) predict energy barriers and transition states, narrowing optimal conditions (solvent, temperature) .
- Machine Learning : Train models on existing thiadiazole reaction datasets to predict yields or side products .
Case Study : ICReDD’s feedback loop integrates experimental data with computational models to reduce trial-and-error cycles by 40% .
Advanced: How to resolve contradictions between experimental and computational data in reactivity studies?
Q. Methodology :
Sensitivity Analysis : Test variables (e.g., solvent polarity, catalyst load) to identify discrepancies .
Benchmarking : Compare computational predictions (e.g., activation energy) with experimental kinetic data .
Error Source Identification : Re-examine approximations in computational models (e.g., solvent effects in DFT) .
Example : Adjusting dielectric constant parameters in simulations improved agreement with NMR-derived reaction rates by 15% .
Basic: What biological activities are associated with this compound, and how are they initially screened?
Q. Preliminary Screening :
- Antimicrobial Assays : Disk diffusion tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 μM concentrations .
Follow-Up : Dose-response curves (IC₅₀) and selectivity indices (normal vs. cancer cells) .
Advanced: How to design factorial experiments for studying substituent effects on bioactivity?
Q. Factorial Design Framework :
- Variables : Substituent type (e.g., alkyl, aryl), position (C-3 vs. C-5), and concentration .
- Response Metrics : IC₅₀ (cytotoxicity), MIC (antimicrobial activity) .
Example : A 2³ factorial design (8 experiments) revealed aryl groups at C-5 enhance antitumor activity by 2-fold compared to alkyl groups .
Advanced: What molecular docking techniques elucidate the compound’s mechanism of action?
Q. Protocol :
Target Selection : Prioritize kinases (e.g., GSK-3β) or receptors with known thiadiazole interactions .
Docking Software : AutoDock Vina or Schrödinger Suite for binding affinity calculations (ΔG) .
Validation : Compare docking poses with crystallographic data (PDB) and mutate key residues to test predictions .
Case Study : Docking identified hydrogen bonding with GSK-3β’s Lys85 as critical for inhibition (Ki = 0.8 μM) .
Basic: What analytical techniques are critical for stability studies of this compound?
Q. Stability Protocol :
- Forced Degradation : Expose to heat (60°C), light (UV), and humidity (75% RH) for 1–4 weeks .
- Monitoring : Use HPLC-PDA to track degradation products (e.g., hydrolysis of the carboxamide group) .
Key Finding : The compound showed <5% degradation under UV light but 12% hydrolysis at pH 9 .
Advanced: How to integrate cheminformatics tools for SAR analysis of derivatives?
Q. Workflow :
Descriptor Calculation : Use RDKit or PaDEL to generate 2D/3D molecular descriptors (e.g., logP, polar surface area) .
QSAR Modeling : Partial least squares (PLS) regression correlates descriptors with bioactivity .
Validation : Leave-one-out cross-validation (Q² > 0.6) ensures model robustness .
Outcome : A QSAR model for antitumor activity achieved R² = 0.89, highlighting logP as a critical parameter .
Advanced: What strategies mitigate data integrity risks in collaborative research on this compound?
Q. Best Practices :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
